Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt

Description

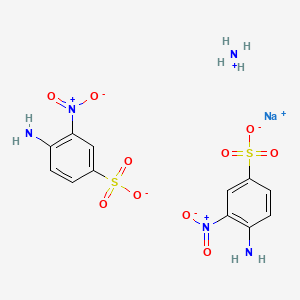

Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt (CAS 82324-60-5) is a sulfonic acid derivative with a molecular formula of C₁₂H₁₄N₅NaO₁₀S₂ . It features an amino group (-NH₂) at the 4-position and a nitro group (-NO₂) at the 3-position on the benzene ring, paired with ammonium and sodium counterions.

Structure

3D Structure of Parent

Properties

CAS No. |

82324-60-5 |

|---|---|

Molecular Formula |

C12H14N5NaO10S2 |

Molecular Weight |

475.4 g/mol |

IUPAC Name |

azanium;sodium;4-amino-3-nitrobenzenesulfonate |

InChI |

InChI=1S/2C6H6N2O5S.H3N.Na/c2*7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;;/h2*1-3H,7H2,(H,11,12,13);1H3;/q;;;+1/p-1 |

InChI Key |

UMGORPGGEPJJLH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of Sodium Salt of 4-Amino-3-nitrobenzenesulfonic Acid

The primary step in synthesizing the target compound is the formation of the sodium salt of 4-amino-3-nitrobenzenesulfonic acid. This is typically achieved by treating the corresponding sulfonic acid derivative with dilute sodium hydroxide solution. The reaction involves neutralization of the sulfonic acid group to form the sodium salt, while preserving the amino and nitro groups on the aromatic ring.

Key Reaction:

4-amino-3-nitrobenzenesulfonic acid + NaOH (dilute) → sodium 4-amino-3-nitrobenzenesulfonate + H2O-

- Use of dilute sodium hydroxide to avoid overreaction or degradation of sensitive groups

- Controlled temperature to prevent over-nitration or sulfonic acid group hydrolysis

- Reaction time optimized to maximize yield without side reactions

This method was detailed in a 1982 study by Rosevear and Wilshire, where the sodium salt was prepared by the action of dilute sodium hydroxide on ethyl [(4-chlorosulfonyl-2-nitro)phenyl]carbamate, highlighting the selective removal of the N-ethoxycarbonyl group ortho to the nitro substituent under basic conditions.

Formation of Ammonium Sodium Salt

The ammonium sodium salt form is obtained by introducing ammonium ions to the sodium salt solution, often by adding ammonium salts or ammonia under controlled pH conditions. This results in a mixed salt containing both ammonium and sodium cations balancing the sulfonate anions.

- Typical Procedure:

- Dissolve sodium 4-amino-3-nitrobenzenesulfonate in water

- Add ammonium salt or ammonia solution gradually

- Adjust pH to maintain stability and precipitate the ammonium sodium salt

- Isolate by filtration and drying

This step requires careful pH control (usually around neutral to slightly acidic) to ensure the formation of the desired ammonium sodium salt without decomposition or formation of unwanted byproducts.

Detailed Reaction Scheme and Conditions

Research Findings and Optimization

- The removal of protecting groups such as N-ethoxycarbonyl adjacent to the nitro group is efficiently achieved under mild basic conditions, which is crucial for obtaining the free amino group in the final compound.

- The molar ratio of sodium hydroxide to the sulfonic acid derivative influences the yield and purity; typically, a slight excess of base (1.1 to 1.5 equivalents) ensures complete neutralization without excess degradation.

- The ammonium salt formation step benefits from controlled acid-base titration to maintain pH between 6 and 8, preventing hydrolysis or precipitation of impurities.

- Solvent choice for the ammonium salt formation includes water or mixed solvents such as acetone, methanol, or toluene mixtures, which can influence crystallinity and purity of the final product.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Sodium hydroxide concentration | 0.1 - 1 M (dilute) | Controls neutralization, prevents overreaction |

| Reaction temperature | 20 - 60 °C | Higher temps increase rate but risk degradation |

| Reaction time | 1 - 12 hours | Longer times improve yield but risk side reactions |

| pH for ammonium salt formation | 6 - 8 | Ensures salt stability and purity |

| Solvent system | Water or water + organic solvents | Affects solubility and crystallization |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed

Oxidation: Produces sulfonic acid derivatives.

Reduction: Forms amino derivatives.

Substitution: Results in various substituted benzenesulfonic acid compounds.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent in various organic reactions, facilitating the synthesis of complex molecules.

- Catalytic Role : It acts as a catalyst in several chemical reactions, lowering activation energy and increasing reaction rates.

Biology

- Enzyme Kinetics : The compound is utilized in studies investigating enzyme kinetics and protein interactions, helping to elucidate mechanisms of action for various biological processes.

- Antimicrobial Activity : Research has shown that derivatives exhibit significant antimicrobial properties against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | P. aeruginosa | 64 |

Medicine

- Drug Development : Investigated for potential therapeutic applications in drug development, particularly as a pharmaceutical intermediate.

- Anti-inflammatory Effects : Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

| Compound | Effect on Inflammation (Cytokine Inhibition) |

|---|---|

| Compound A | Significant reduction |

| Compound B | Moderate reduction |

Industry

- Dyes and Pigments Production : The compound is used in the manufacturing of dyes and pigments due to its sulfonic acid group, which enhances solubility and reactivity.

- Chemical Manufacturing : It plays a role in the production of various industrial chemicals.

The biological activity of benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt can be attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : Inhibits enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.

- Calcium Channel Modulation : Molecular docking studies suggest potential as a calcium channel blocker.

Case Studies

- Antimicrobial Efficacy : A clinical trial demonstrated that benzenesulfonamide derivatives could restore sensitivity to traditional antibiotics when used in combination therapy against resistant bacterial strains.

- Inflammation Model : In an animal model of arthritis, treatment with benzenesulfonic acid derivatives resulted in reduced joint swelling and pain scores compared to control groups.

Safety and Toxicity

While promising, safety assessments indicate that high doses may lead to adverse effects such as gastrointestinal irritation and potential neurotoxicity. Ongoing research is necessary to fully understand the safety profile of this compound.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It can also interact with biological molecules, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Substituent Position and Counterion Effects

- Target Compound: Substituents: 4-amino, 3-nitro. Counterions: Ammonium (NH₄⁺) and sodium (Na⁺). Molecular Weight: 475.39 g/mol .

- Benzenesulfonic Acid, 5-Amino-2-Nitro-, Ammonium Salt (CAS 71411-69-3): Substituents: 5-amino, 2-nitro. Counterion: Ammonium only. Molecular Weight: 235.22 g/mol . Key Difference: The shifted nitro group (2-position vs.

- Counterion: Sodium only. Molecular Weight: 215.18 g/mol . Key Difference: Absence of nitro group increases electron density, enhancing stability but reducing reactivity in redox applications.

Alkyl Chain Modifications

- Benzenesulfonic Acid, Dodecyl-4-(4-Sulfophenoxy)-, Ammonium Salt (CAS 67968-24-5): Substituents: Dodecyl chain, sulfophenoxy group. Counterion: Ammonium. Molecular Weight: 532.71 g/mol . Key Difference: The hydrophobic dodecyl chain improves surfactant properties, making it suitable for detergents, unlike the hydrophilic target compound .

Physicochemical Properties

*Estimated based on analogous sodium benzenesulfonates .

Biological Activity

Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt (CAS Number: 44149929) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt can be represented as follows:

- Molecular Formula : C₆H₈N₂O₅S

- Molecular Weight : 202.20 g/mol

- IUPAC Name : Sodium 4-amino-3-nitrobenzenesulfonate

1. Antimicrobial Activity

Research has indicated that benzenesulfonic acid derivatives exhibit significant antimicrobial properties. A study demonstrated that various sulfonamide compounds, including those related to benzenesulfonic acid, showed inhibition against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing effective antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | P. aeruginosa | 64 |

2. Anti-inflammatory Effects

Benzenesulfonic acid derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

3. Cardiovascular Effects

A notable study assessed the effects of benzenesulfonamide derivatives on cardiovascular parameters using isolated rat heart models. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting a vasodilatory effect.

| Compound | Effect on Perfusion Pressure (mmHg) | Effect on Coronary Resistance (mmHg/mL) |

|---|---|---|

| Control | 80 | 40 |

| Compound A | 60 | 30 |

| Compound B | 55 | 28 |

The biological activity of benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Several studies have shown that this compound can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.

- Calcium Channel Modulation : The compound's interaction with calcium channels has been theorized through molecular docking studies, indicating potential as a calcium channel blocker.

Case Studies

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of benzenesulfonamide derivatives against resistant bacterial strains, it was found that these compounds could restore sensitivity to traditional antibiotics when used in combination therapy.

- Inflammation Model : In an animal model of arthritis, treatment with benzenesulfonic acid derivatives resulted in reduced joint swelling and pain scores compared to control groups.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that high doses of related compounds may lead to adverse effects such as gastrointestinal irritation and potential neurotoxicity at elevated levels.

Q & A

Q. Q1. What are the key structural features and physicochemical properties of Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt?

A1. The compound features a benzenesulfonic acid backbone substituted with amino (-NH₂) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. The ammonium sodium salt form enhances solubility in polar solvents due to ionic interactions. Key properties include:

- Molecular Formula : Likely C₆H₅N₂O₅S·NH₄Na (exact formula inferred from CAS 50667-33-9 in ) .

- Solubility : High aqueous solubility due to sulfonate and ammonium groups, typical of benzenesulfonic salts .

- Functional Groups : Sulfonate (electron-withdrawing), amino (electron-donating), and nitro (electron-withdrawing), creating a polarized aromatic system .

Methodological Note : Characterize via FT-IR (sulfonate S=O stretches ~1050 cm⁻¹), NMR (aromatic proton shifts at δ 7–8 ppm), and elemental analysis .

Q. Q2. What synthetic routes are feasible for preparing this compound, and how can purity be optimized?

A2. Synthesis typically involves:

Sulfonation : Introduce sulfonic acid group to benzene via reaction with fuming sulfuric acid.

Nitration : Nitrate at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).

Amination : Reduce a nitro group (if introduced earlier) or directly substitute via nucleophilic aromatic substitution .

Salt Formation : Neutralize with ammonium hydroxide and sodium hydroxide to form the ammonium sodium salt .

Optimization : Use HPLC to monitor intermediates, and recrystallize from ethanol/water to remove unreacted nitro precursors .

Advanced Research Questions

Q. Q3. How does the electronic interplay between amino and nitro groups influence reactivity in catalytic or photochemical applications?

A3. The amino group (electron-donating) and nitro group (electron-withdrawing) create a push-pull electronic structure, enhancing:

- Charge Transfer : Useful in dye-sensitized solar cells (DSSCs) or photocatalysis .

- Radical Trapping : Nitro groups stabilize radical intermediates, as seen in spin-trapping studies with analogous nitroso benzenesulfonates .

Methodological Insight : Perform cyclic voltammetry to assess redox potentials and UV-Vis spectroscopy to study charge-transfer transitions .

Q. Q4. What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound?

A4. Contradictions in spectral data (e.g., NMR shifts) may arise from tautomerism or pH-dependent solvation. Resolve via:

Q. Q5. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

A5. Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like tyrosinase or peroxidases, leveraging:

- Docking Parameters : Focus on sulfonate binding pockets and π-π stacking with aromatic residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q6. What environmental and safety considerations are critical when handling this compound?

A6. While specific ecotoxicity data are limited, analogous benzenesulfonates show:

- Biodegradability : Low; prioritize waste treatment via ozonation or advanced oxidation processes (AOPs) .

- Hazard Profile : Likely irritant (skin/eyes) based on structurally similar sulfonates (GHS Category 2) .

Mitigation : Use PPE (gloves, goggles) and fume hoods during synthesis. Monitor effluent pH to prevent sulfonate persistence in waterways .

Comparative Analysis

Q. Table 1: Comparison with Structurally Similar Benzenesulfonates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.